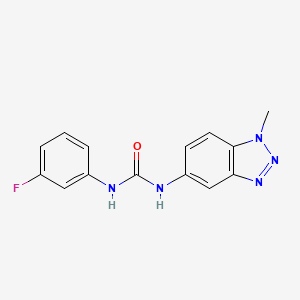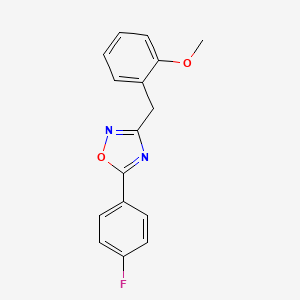![molecular formula C20H19N5O B5737174 N-(4-methoxyphenyl)-1-(4-methylbenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5737174.png)
N-(4-methoxyphenyl)-1-(4-methylbenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-methoxyphenyl)-1-(4-methylbenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine, also known as MMPIP, is a small molecule that has been extensively studied for its potential therapeutic applications. MMPIP belongs to the class of pyrazolo[3,4-d]pyrimidine derivatives, which have shown promising pharmacological properties, including anti-inflammatory, anti-cancer, and anti-viral activities.
Mechanism of Action
N-(4-methoxyphenyl)-1-(4-methylbenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine selectively binds to and inhibits the function of mGluR7, which is a G protein-coupled receptor that is widely expressed in the central nervous system. mGluR7 is involved in the regulation of synaptic transmission and plasticity, and its dysfunction has been implicated in various neurological and psychiatric disorders, including anxiety, depression, and schizophrenia.
Biochemical and Physiological Effects
This compound has been shown to modulate various biochemical and physiological processes, including synaptic transmission, immune cell function, and cancer cell proliferation and migration. This compound has been found to enhance cognitive function and reduce anxiety and depression-like behaviors in animal models. This compound has also been shown to inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the pathogenesis of various inflammatory diseases. In addition, this compound has been found to induce apoptosis and cell cycle arrest in cancer cells through the modulation of various signaling pathways.
Advantages and Limitations for Lab Experiments
The advantages of using N-(4-methoxyphenyl)-1-(4-methylbenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine in laboratory experiments include its high selectivity and potency for mGluR7, which allows for the specific targeting of this receptor in various biological systems. This compound has also been shown to have low toxicity and good pharmacokinetic properties, which make it a promising candidate for further development as a therapeutic agent.
The limitations of using this compound in laboratory experiments include its relatively high cost and the limited availability of this compound. In addition, the effects of this compound may be influenced by various factors, including the concentration and duration of exposure, as well as the experimental conditions used.
Future Directions
There are several future directions for the research and development of N-(4-methoxyphenyl)-1-(4-methylbenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine. One potential application of this compound is in the treatment of neurological and psychiatric disorders, including anxiety, depression, and schizophrenia. Further studies are needed to evaluate the efficacy and safety of this compound in animal models and clinical trials.
Another potential application of this compound is in the treatment of inflammatory diseases, including rheumatoid arthritis and multiple sclerosis. This compound has been found to inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the pathogenesis of these diseases. Further studies are needed to evaluate the therapeutic potential of this compound in animal models and clinical trials.
Finally, this compound has shown promising anti-cancer activity in various cancer cell lines, including breast, lung, and colon cancer cells. Further studies are needed to evaluate the efficacy and safety of this compound in animal models and clinical trials, as well as to identify the mechanisms underlying its anti-cancer activity.
Conclusion
In conclusion, this compound is a small molecule that has shown promising pharmacological properties, including selective inhibition of mGluR7, modulation of immune cell function, and anti-cancer activity. This compound has potential applications in the treatment of neurological and psychiatric disorders, inflammatory diseases, and cancer. Further studies are needed to evaluate the efficacy and safety of this compound in animal models and clinical trials, as well as to identify the mechanisms underlying its pharmacological effects.
Synthesis Methods
N-(4-methoxyphenyl)-1-(4-methylbenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine can be synthesized through a multi-step process that involves the reaction of 4-methoxyaniline with 4-methylbenzylbromide to form N-(4-methoxyphenyl)-4-methylbenzylamine. The subsequent reaction of this intermediate with 2-cyano-4,5,6,7-tetrahydro-1H-indole-3-carboxylic acid ethyl ester results in the formation of this compound.
Scientific Research Applications
N-(4-methoxyphenyl)-1-(4-methylbenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine has been extensively studied for its potential therapeutic applications in various fields, including neuroscience, immunology, and oncology. In neuroscience, this compound has been shown to selectively block the metabotropic glutamate receptor subtype 7 (mGluR7), which is involved in the regulation of synaptic transmission and plasticity. This compound has been found to enhance cognitive function and reduce anxiety and depression-like behaviors in animal models.
In immunology, this compound has been shown to modulate the function of immune cells, including T cells and macrophages. This compound has been found to inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the pathogenesis of various inflammatory diseases, including rheumatoid arthritis and multiple sclerosis.
In oncology, this compound has been shown to inhibit the proliferation and migration of cancer cells, including breast, lung, and colon cancer cells. This compound has been found to induce apoptosis and cell cycle arrest in cancer cells through the modulation of various signaling pathways, including the PI3K/Akt and MAPK/ERK pathways.
Properties
IUPAC Name |
N-(4-methoxyphenyl)-1-[(4-methylphenyl)methyl]pyrazolo[3,4-d]pyrimidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N5O/c1-14-3-5-15(6-4-14)12-25-20-18(11-23-25)19(21-13-22-20)24-16-7-9-17(26-2)10-8-16/h3-11,13H,12H2,1-2H3,(H,21,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILHBJVKKKDPCDD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C3=NC=NC(=C3C=N2)NC4=CC=C(C=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![ethyl 2-{[4-(difluoromethoxy)-3-methoxybenzoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B5737103.png)


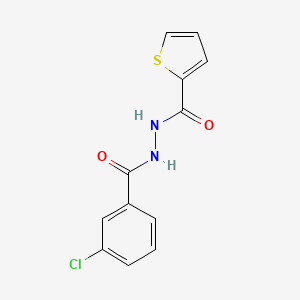

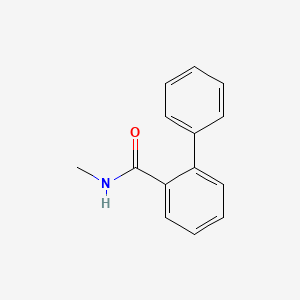
![2-adamantyl[3-(dimethylamino)-2,2-dimethylpropyl]amine](/img/structure/B5737139.png)

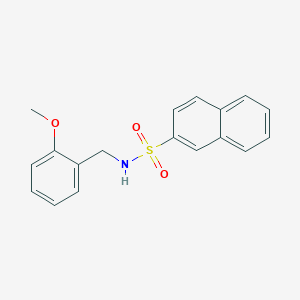
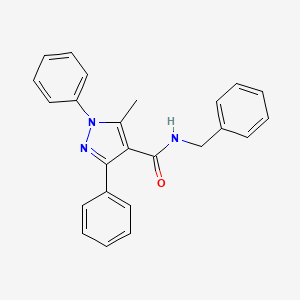
![2-({[5-(2-furyl)-4-isobutyl-4H-1,2,4-triazol-3-yl]thio}acetyl)-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5737167.png)

